Tetrabromo-P-biphenyldiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H6Br4O2 |
|---|---|
Molecular Weight |
501.79 g/mol |
IUPAC Name |
2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H |
InChI Key |
IEAGIQDVKKVLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of Tetrabromo P Biphenyldiol
Direct Bromination Strategies for Biphenyldiol Scaffolds
Direct bromination involves the introduction of bromine atoms onto the aromatic rings of a p-biphenyldiol (4,4'-biphenyldiol) molecule. This approach leverages the principles of electrophilic aromatic substitution, where the hydroxyl groups of the biphenyldiol scaffold strongly activate the aromatic rings, facilitating the substitution reaction.
The hydroxyl (-OH) groups on the 4,4'-biphenyldiol are potent activating groups, meaning they increase the electron density of the aromatic rings, making them highly susceptible to attack by electrophiles like the bromonium ion (Br⁺). wvu.edu This activation is strongest at the positions ortho to the hydroxyl groups (positions 2, 2', 6, and 6'). Consequently, the reaction of 4,4'-biphenyldiol with a suitable brominating agent can lead directly to the formation of the tetrabrominated product.
Common reagents and conditions for this transformation include:
Molecular Bromine (Br₂): The reaction is often carried out by treating 4,4'-biphenyldiol with molecular bromine in a solvent. The high reactivity of the phenol (B47542) rings means that a Lewis acid catalyst is often not required, which is typically necessary for the bromination of less activated aromatic compounds. libretexts.org The reaction proceeds readily, with bromine adding sequentially to the activated ortho positions.
N-Bromosuccinimide (NBS): NBS is a widely used reagent for regioselective brominations. nih.gov It serves as a source of electrophilic bromine and can offer milder reaction conditions compared to liquid bromine. The choice of solvent and temperature can be crucial in controlling the extent of bromination and minimizing side products. nih.gov
The general mechanism involves the attack of the electron-rich aromatic ring on the electrophilic bromine source, forming a resonance-stabilized carbocation intermediate known as a sigma complex. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring, resulting in the brominated biphenyldiol. Due to the strong activation by the two hydroxyl groups, this process can occur four times to yield the tetrabromo derivative.
While the highly activated nature of the biphenyldiol scaffold may obviate the need for a catalyst, catalytic systems can be employed to enhance reaction rates or influence selectivity. For less activated aromatic substrates, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is standard. libretexts.org The catalyst polarizes the Br-Br bond, increasing the electrophilicity of the bromine atom and facilitating the attack by the aromatic ring. libretexts.org
For a substrate as reactive as 4,4'-biphenyldiol, the addition of a strong Lewis acid could lead to an uncontrollably fast reaction and the formation of undesired byproducts. However, milder catalytic systems or the use of specific zeolites have been explored in other contexts to achieve high para-selectivity in the bromination of aromatic compounds. nih.gov In the synthesis of Tetrabromo-P-biphenyldiol, where all four ortho positions are targeted, the primary goal is complete substitution rather than selective monobromination.
Precursor-Based Synthetic Routes to this compound
An alternative to direct bromination is the construction of the tetrabromobiphenyl core from smaller, functionalized building blocks. This approach often provides greater control over the final structure and regiochemistry. Transition metal-catalyzed cross-coupling reactions are the cornerstone of this strategy.
The Suzuki-Miyaura cross-coupling reaction is one of the most efficient and versatile methods for forming carbon-carbon bonds between aromatic rings. nih.govresearchgate.net The reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. gre.ac.ukresearchgate.net
A plausible retrosynthetic analysis for this compound using this method could involve two primary pathways:
Homocoupling: Symmetrical coupling of two molecules of a dibromo-hydroxyphenylboronic acid derivative.
Heterocoupling: Coupling a dibromo-hydroxyphenylboronic acid with a dibromo-hydroxyphenyl halide.
This method's key advantage is its tolerance for a wide variety of functional groups, including the hydroxyl groups present in the precursors. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, must be carefully selected to achieve high yields. mdpi.commdpi.com
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Cross-Coupling
| Parameter | Examples | Purpose | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OH)₂ | Catalyzes the C-C bond formation. | nih.govmdpi.com |
| Base | K₃PO₄, K₂CO₃, Na₂CO₃ | Activates the organoboron species and neutralizes acid formed. | nih.govmdpi.com |
| Solvent | Toluene (B28343), 1,4-Dioxane, THF/Water | Solubilizes reactants and facilitates the reaction. | mdpi.comrsc.org |
| Aryl Halide | Aryl-I, Aryl-Br | Electrophilic coupling partner. Reactivity order: I > Br > Cl. | rsc.org |
| Organoboron Reagent | Aryl-B(OH)₂ | Nucleophilic coupling partner. | gre.ac.uk |
While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods can also be employed to synthesize the biphenyl (B1667301) core. These reactions offer alternative pathways that may be advantageous depending on the availability of precursors and desired functional group compatibility.
Negishi Cross-Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner, coupled with an organic halide under palladium or nickel catalysis. rsc.orgresearchgate.net Organozinc compounds are often more reactive than their boron counterparts, which can be beneficial for less reactive aryl halides.
Stille Cross-Coupling: The Stille reaction involves the coupling of an organotin (stannane) compound with an organic halide, catalyzed by palladium. researchgate.netrsc.org A key drawback of this method is the toxicity of the organotin reagents and byproducts, which often complicates purification.
These precursor-based routes offer a strategic advantage by building the complex molecule in a controlled, stepwise manner, thereby ensuring the precise placement of the bromine substituents.
Optimization of Reaction Parameters for Yield and Regioselectivity
Achieving a high yield of the desired this compound isomer while minimizing impurities is a central challenge in its synthesis. Optimization of reaction parameters is therefore critical for both direct bromination and cross-coupling strategies.
For direct electrophilic bromination , the primary challenge is controlling the high reactivity of the 4,4'-biphenyldiol scaffold.
Temperature Control: Lowering the reaction temperature can help manage the exothermic nature of the bromination and improve selectivity by favoring the most kinetically accessible positions. nih.gov
Stoichiometry: Precise control over the amount of the brominating agent is crucial. Using a slight excess can drive the reaction to completion, ensuring all four target positions are brominated.
Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates. youtube.com
For Suzuki-Miyaura cross-coupling , optimization focuses on the efficiency of the catalytic cycle. The table below summarizes a study on optimizing conditions for a biphenyl synthesis, illustrating the impact of different parameters.
Table 2: Example of Suzuki-Miyaura Reaction Optimization Reaction: 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₃PO₄ | Toluene | 70-80 | 40 |
| 2 | K₃PO₄ | Acetonitrile | 70-80 | 36 |
| 3 | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 |
| 4 | Na₂CO₃ | 1,4-Dioxane | 70-80 | 55 |
| 5 | Cs₂CO₃ | 1,4-Dioxane | 70-80 | 45 |
Data adapted from a study on arylation of pyrimidine (B1678525) derivatives. mdpi.com The results show that the combination of K₃PO₄ as the base and 1,4-Dioxane as the solvent provided the optimal yield in this specific system.
This systematic approach to varying the base and solvent highlights how tuning reaction parameters is essential for maximizing product yield in precursor-based synthetic routes. mdpi.com Similar optimization studies are fundamental to developing robust and efficient syntheses for this compound.
Novel Synthetic Pathways and Analog Preparation
The exploration of novel synthetic pathways for this compound has largely centered on the oxidative coupling of 2,6-disubstituted phenols. This approach offers a direct route to the biphenyl scaffold. A particularly innovative and promising method involves the use of enzymatic catalysis, which can offer high selectivity and milder reaction conditions compared to traditional chemical oxidants.
One of the most analogous and well-documented enzymatic syntheses is the preparation of 3,3',5,5'-tetrachloro-4,4'-dihydroxybiphenyl, the chlorinated counterpart of this compound. This synthesis utilizes horseradish peroxidase (HRP) to catalyze the oxidative dimerization of 2,6-dichlorophenol. The reaction proceeds via the formation of phenoxy radicals, which then couple to form the biphenyl structure. This enzymatic approach is notable for its high efficiency and specificity under mild conditions. Given the chemical similarities between chlorine and bromine, this method presents a highly viable and novel pathway for the synthesis of this compound from 2,6-dibromophenol (B46663).
The proposed enzymatic synthesis of this compound would involve the reaction of 2,6-dibromophenol in the presence of an enzyme such as horseradish peroxidase and a suitable oxidant, typically hydrogen peroxide. The reaction conditions, such as pH, temperature, and substrate concentration, would need to be optimized to maximize the yield and purity of the desired product.
In addition to enzymatic methods, chemical oxidative coupling reactions remain a valuable tool for the synthesis of tetrasubstituted biphenyldiols. For instance, the synthesis of 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol is achieved through the oxidative coupling of 2,6-dimethylphenol. This reaction can be mediated by various oxidizing agents, demonstrating the versatility of this synthetic strategy. The principles of this transformation can be directly applied to the synthesis of this compound, where 2,6-dibromophenol would serve as the starting material.
Table 1: Comparison of Synthetic Methodologies for this compound Analogs
| Starting Material | Product | Reagents/Catalyst | Key Features |
| 2,6-Dichlorophenol | 3,3',5,5'-Tetrachloro-4,4'-dihydroxybiphenyl | Horseradish Peroxidase (HRP), H₂O₂ | Enzymatic, mild conditions, high selectivity |
| 2,6-Dimethylphenol | 3,5,3′,5′-Tetramethyl-biphenyl-4,4′-diol | Chemical Oxidants | Versatile, established methodology |
| 2,6-Dibromophenol | This compound | Horseradish Peroxidase (HRP), H₂O₂ (Proposed) | Potentially high selectivity, environmentally benign |
The preparation of analogs of this compound is crucial for structure-activity relationship studies and for fine-tuning the properties of these compounds for specific applications. The synthetic methodologies described above are readily adaptable for the preparation of a wide range of analogs by simply varying the substituents on the starting phenol. For example, using phenols with different halogen substituents or alkyl groups at the 2 and 6 positions would allow for the synthesis of a library of corresponding biphenyldiols.
The characterization of the synthesized this compound and its analogs would be carried out using standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for confirming the structure, with characteristic signals for the aromatic protons and carbons. Mass spectrometry would be used to determine the molecular weight and confirm the elemental composition.
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of Tetrabromo P Biphenyldiol
Dehalogenation Reactions of Brominated Biphenyldiols
Dehalogenation, the cleavage of a carbon-halogen bond, is a primary transformation pathway for brominated compounds like tetrabromo-p-biphenyldiol. wikipedia.org This process can be initiated by microbial action or photochemical energy, leading to the formation of less brominated, and often more mobile, derivatives. The rate of dehalogenation is influenced by the carbon-halogen bond strength, with C-Br bonds being weaker and more readily cleaved than C-Cl or C-F bonds. wikipedia.org
Reductive dehalogenation is a critical process in the environmental fate of polybrominated biphenyls (PBBs), often occurring in anoxic environments mediated by anaerobic microorganisms. nih.govnih.gov This process involves the replacement of a halogen substituent with a hydrogen atom, effectively reducing the compound. wikipedia.org Studies on various PBB congeners show that dehalogenation specificities are similar to those for polychlorinated biphenyls (PCBs), where meta and para substituents are generally removed more readily than ortho substituents. nih.gov However, brominated biphenyls tend to be more favorable substrates for dehalogenation than their chlorinated counterparts. nih.gov
Microorganisms from contaminated sediments have demonstrated the ability to completely dehalogenate various brominated biphenyls to the parent compound, biphenyl (B1667301). nih.govnih.gov For instance, the microbial dehalogenation of tetrabromobiphenyls such as 2,4,2',5'-tetrabromobiphenyl (24-25-BB) in anaerobic sediment slurries commenced with the removal of meta and para bromines, initially forming 2,2'-dibromobiphenyl (B83442) (2-2-BB), which then slowly dehalogenated further to biphenyl over several weeks. nih.gov The process is centered on enzymes known as reductive dehalogenases, which catalyze the cleavage of carbon-halogen bonds under anaerobic conditions. biorxiv.orgenviro.wiki
Catalytic hydrogenation is another effective method for reductive dehalogenation. Using catalysts like palladium-on-carbon (Pd/C) under neutral conditions, bromo substituents can be selectively removed from aromatic rings. organic-chemistry.org Bromides are reduced more rapidly and with less catalyst compared to chlorides, and this reduction can be achieved in the presence of other functional groups like nitro or carboxylic acid groups. organic-chemistry.org
| Precursor Compound | Dehalogenation Method | Key Intermediates/Products | Experimental Conditions |
| 2,4,2',5'-Tetrabromobiphenyl | Anaerobic microbial degradation | 2,2'-Dibromobiphenyl, Biphenyl | Incubation with anaerobic microorganisms from sediment at 25°C. nih.gov |
| 4-Bromo-2-nitrobenzoic acid | Catalytic Hydrogenation | 2-Nitrobenzoic acid | 10% Palladium-on-carbon catalyst, hydrogen gas. organic-chemistry.org |
| Tetrabromobisphenol-A (TBBPA) | Anaerobic microbial degradation | Tribromobisphenol-A, Dibromobisphenol-A | Enriched culture from contaminated sediment; optimal at 30°C, pH 7-8. nih.gov |
Photochemical reactions, particularly photolytic dehalogenation, represent a significant abiotic degradation pathway for PBBs in the environment. nih.gov This process involves the absorption of light energy, which leads to the cleavage of the carbon-bromine bond and the subsequent formation of lower-brominated congeners. Studies on commercial PBB mixtures and specific hexabromobiphenyl congeners have shown that irradiation in proton-donating solvents like methanol (B129727) results in the formation of pentabromobiphenyls and tetrabromobiphenyls. cdc.gov
The photolytic degradation of highly brominated compounds such as decabromodiphenyl ether (BDE-209), a related flame retardant, demonstrates that the process is highly dependent on the surrounding matrix (e.g., toluene (B28343), silica, soil, sediment). nih.gov In all tested environments, BDE-209 was photolytically labile and formed a range of less-brominated products, from nona- to tetrabromodiphenyl ethers. nih.gov The half-lives for this degradation varied significantly, from under 15 minutes in toluene to over 200 hours on natural matrices like soil and sediment. nih.gov This suggests that the photolytic dehalogenation of this compound would similarly proceed via a stepwise loss of bromine atoms, with the rate being heavily influenced by environmental conditions.
| Compound | Light Source/Matrix | Major Transformation Products | Key Findings |
| FireMaster® BP-6 (PBB mixture) | Wavelengths >286 nm in methanol | Pentabromobiphenyls, Tetrabromobiphenyls | Demonstrates reductive photodegradation in a proton-transfer solvent. cdc.gov |
| Decabromodiphenyl ether (BDE-209) | Artificial and natural sunlight in various matrices (toluene, silica, sand, soil) | Nona-, octa-, hepta-, hexa-, penta-, and tetrabromodiphenyl ethers (BDEs) | Debromination rates are strongly dependent on the matrix, with faster degradation on artificial surfaces. nih.gov |
Reactions Involving Hydroxyl Groups
The two phenolic hydroxyl (-OH) groups on the this compound molecule are primary sites of chemical reactivity. They can act as nucleophiles or be targeted in oxidation reactions.
The hydroxyl groups of this compound can undergo etherification and esterification, which are common reactions for phenols and alcohols. youtube.comresearchgate.net These reactions typically involve nucleophilic attack by the hydroxyl oxygen on an electrophilic carbon.
Esterification can be achieved by reacting the biphenyldiol with an acyl electrophile, such as an acid anhydride (B1165640) or an acid halide, often in excess to ensure both hydroxyl groups react. youtube.comEtherification can be performed via a process analogous to the Williamson ether synthesis, where the hydroxyl groups are first deprotonated by a mild base (e.g., silver oxide) to form more potent nucleophiles, which then react with an alkyl halide (e.g., methyl iodide) in an SN2 reaction. youtube.comyoutube.com Using an excess of the alkylating agent ensures exhaustive methylation of all available hydroxyl groups. youtube.com Specialized catalysts, such as ytterbium triflate (Yb(OTf)₃), can also mediate these transformations under specific conditions. nih.gov
| Reaction Type | Typical Reagents | Product Type | Mechanism |
| Esterification | Excess acid anhydride or acid halide with pyridine | Biphenyl-diester | Nucleophilic acyl substitution. youtube.com |
| Etherification | Excess alkyl halide (e.g., CH₃I) with a mild base (e.g., Ag₂O) | Biphenyl-diether | SN2 displacement following deprotonation. youtube.comyoutube.com |
Oxidative coupling is a key reaction in the biosynthesis of many polybrominated aromatic compounds found in marine organisms. mdpi.com The biosynthesis of polybrominated biphenyls is proposed to occur via the oxidative coupling of bromophenol precursors, a reaction catalyzed by cytochrome P450 enzymes. mdpi.comresearchgate.net This suggests that this compound itself could potentially undergo further coupling reactions at the hydroxyl groups or the aromatic ring under specific oxidative conditions, or that its formation pathway involves the coupling of smaller brominated phenolic units.
In synthetic chemistry, copper-mediated oxidative coupling reactions are used to form carbon-carbon or carbon-heteroatom bonds. For example, functionalized aryl boron species can be coupled with various nucleophiles under mild conditions using a copper catalyst. nih.gov Such methods could theoretically be adapted to engage the phenolic hydroxyls or the aromatic core of this compound in further coupling processes.
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Core
The aromatic core of this compound consists of two phenyl rings that can potentially undergo substitution reactions.
Electrophilic Aromatic Substitution involves an electrophile attacking the electron-rich aromatic ring. tutoring-blog.co.ukmasterorganicchemistry.com The reactivity of the biphenyl rings in this compound is influenced by the existing substituents. The hydroxyl (-OH) groups are powerful activating groups and direct incoming electrophiles to the ortho and para positions. Conversely, the bromine (-Br) atoms are deactivating groups due to their inductive electron withdrawal, but they also act as ortho- and para-directors because of resonance effects. The positions available for substitution are sterically hindered by the bulky bromine atoms, and the net effect of these competing influences would determine the feasibility and regioselectivity of further electrophilic substitution.
Nucleophilic Aromatic Substitution involves a nucleophile replacing a leaving group on an aromatic ring. themasterchemistry.com This type of reaction is generally difficult for aryl halides like this compound. The carbon-halogen bond in aryl halides is strong, and the reaction requires either very harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which are not inherently present in this structure. libretexts.org Therefore, direct nucleophilic substitution on the C-Br bonds of the aromatic core is not a favored pathway. The primary nucleophilic character of the molecule resides in its hydroxyl groups, as discussed in the context of etherification and esterification. youtube.com
Elucidation of Reaction Mechanisms and Kinetics
The reaction mechanisms and kinetics of this compound are complex and are primarily understood through studies of its biosynthesis by marine organisms and its formation as a transformation product of other brominated compounds.
Detailed research has shed light on the enzymatic and chemical pathways leading to the formation of this compound, as well as its subsequent reactions. The primary mechanisms identified involve enzymatic catalysis in marine bacteria and radical-mediated coupling reactions.
One of the most well-documented formation pathways for a specific isomer, 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, is through biosynthesis in marine bacteria. nih.govnih.gov Certain species of Gammaproteobacteria and Pseudoalteromonas have been found to produce this compound. nih.govnih.gov The biosynthesis gene cluster responsible for its production has been identified, containing genes that encode for key enzymes such as chorismate lyase, a flavin-dependent halogenase, and a cytochrome P450 enzyme. nih.govmdpi.com
The proposed biosynthetic pathway involves a multi-step enzymatic process:
Chorismate to 4-hydroxybenzoic acid: The process is initiated by the conversion of chorismate, a key biochemical intermediate, into 4-hydroxybenzoic acid. This step is catalyzed by the enzyme chorismate lyase. nih.govnih.gov
Bromination: The 4-hydroxybenzoic acid is then brominated to form 2,4-dibromophenol (B41371). This reaction is carried out by a flavin-dependent halogenase. nih.govnih.gov
Dimerization: Finally, two molecules of 2,4-dibromophenol undergo a coupling reaction to form 3,3',5,5'-tetrabromo-2,2'-biphenyldiol. This crucial dimerization step is catalyzed by a specific cytochrome P450 enzyme, identified as Bmp7. nih.govmdpi.com
This enzymatic pathway highlights a natural mechanism for the production of complex halogenated organic compounds in the marine environment.
Another significant formation mechanism for this compound involves the chemical transformation of simpler bromophenols. For instance, during the chlorination of water containing 2,4-dibromophenol (2,4-DBP), phenoxy radicals are formed. sci-hub.se These highly reactive radicals can then undergo self-coupling reactions at various positions to form dimers, including isomers of tetrabromo-biphenyldiol. sci-hub.se This radical coupling pathway is a key transformation process for bromophenols in disinfection processes. sci-hub.se
The reactivity of related brominated biphenyls, such as tetrabromobisphenol A (TBrBPA), during oxidation processes also provides insights. The oxidation of TBrBPA by chlorine is initiated by the formation of a phenoxy radical, which then partakes in dimerization and other subsequent reactions. researchgate.net While direct kinetic data for this compound is limited, studies on TBrBPA show apparent second-order rate constants with chlorine ranging from 138 to 3210 M⁻¹s⁻¹ across a pH range of 5-10, indicating significant reactivity. researchgate.net
The table below summarizes the key enzymes involved in the biosynthetic pathway of 3,3',5,5'-tetrabromo-2,2'-biphenyldiol.
| Enzyme | Precursor | Product | Catalytic Function |
| Chorismate Lyase (Bmp6) | Chorismate | 4-hydroxybenzoic acid | Conversion |
| Flavin-dependent Halogenase (Bmp5) | 4-hydroxybenzoic acid | 2,4-dibromophenol | Bromination |
| Cytochrome P450 (Bmp7) | 2,4-dibromophenol | 3,3',5,5'-tetrabromo-2,2'-biphenyldiol | Dimerization/Coupling |
The following table outlines the identified transformation products from the coupling of 2,4-dibromophenol.
| Precursor | Reaction Condition | Transformation Product | Mechanism |
| 2,4-dibromophenol | Aqueous Chlorination | 3,3',5,5'-tetrabromo-2,2'-biphenyldiol | Self-coupling of phenoxy radicals |
| 2,4-dibromophenol | Aqueous Chlorination | 2,4-dibromo-6-(2,4-dibromophenoxy)phenol | Self-coupling of phenoxy radicals |
Environmental Occurrence, Distribution, and Abiotic Fate of Tetrabromo P Biphenyldiol
Sources and Environmental Input Pathways (excluding manufacturing/use for products)
Unlike many polybrominated flame retardants that enter the environment through industrial processes, Tetrabromo-P-biphenyldiol is known to have natural origins. viu.cawikipedia.org Research has identified marine bacteria as a significant natural source of this compound.
Specifically, marine γ-proteobacteria of the genus Pseudoalteromonas have been shown to synthesize 3,3',5,5'-tetrabromo-2,2'-biphenyldiol. nih.govnih.gov These bacteria are often found associated with eukaryotic hosts in marine environments. nih.gov For instance, Pseudoalteromonas luteoviolacea, isolated from the Florida Keys, and Pseudoalteromonas phenolica, isolated off the coast of Japan, have been confirmed to produce the compound. nih.gov The biosynthesis is part of a complex interaction between bacteria and algae in the ocean. who.int The production of such polybrominated aromatic compounds by marine bacteria suggests a widespread natural input pathway into marine ecosystems. nih.gov
Abiotic Degradation in Environmental Compartments
The environmental persistence of this compound is largely determined by its resistance to various abiotic degradation processes. Its structure, a hydroxylated polybrominated biphenyl (B1667301), influences its stability and transformation pathways.
Photochemical Degradation in Aqueous and Atmospheric Systems
Polybrominated biphenyls (PBBs) are generally susceptible to degradation by ultraviolet (UV) radiation. inchem.org The primary mechanism of photolytic degradation for PBBs is reductive debromination. who.intcdc.gov This process involves the removal of bromine atoms from the biphenyl structure. For commercial PBB mixtures like FireMaster®, photodegradation leads to a decrease in the concentrations of the more highly substituted PBB congeners. nist.gov
Reductive Transformation in Anaerobic Conditions
Reductive debromination is a key transformation pathway for brominated compounds under anaerobic conditions. Studies on related compounds like TBBPA have shown that they can be effectively degraded in anoxic environments. cpsc.gov This degradation typically occurs in a stepwise manner, with the sequential removal of bromine atoms, leading to the formation of less-brominated intermediates and eventually the non-brominated parent compound, biphenol A in the case of TBBPA. cpsc.gov It is plausible that this compound undergoes a similar stepwise reductive debromination in anaerobic sediments and soils, contributing to its slow transformation over time.
Environmental Transport and Partitioning Mechanisms
The movement and distribution of this compound in the environment are governed by its physical and chemical properties, particularly its low water solubility and high lipophilicity.
With a high estimated octanol-water partition coefficient (XLogP3) of 5.6, this compound is highly hydrophobic. nih.govlookchem.com This property indicates a strong tendency to partition from water into organic phases. viu.cawikipedia.org Consequently, in aquatic systems, it is expected to adsorb strongly to sediment, soil, and suspended organic matter. nist.gov Its low water solubility means it is primarily found in the sediments of polluted aquatic environments. nist.gov
Due to their low vapor pressure, PBBs are expected to exist predominantly in the particulate phase in the atmosphere. cdc.gov Any atmospheric transport of this compound would likely be associated with the movement of these particles, which can be removed from the atmosphere through wet and dry deposition. cdc.gov Volatilization from water surfaces is not expected to be a significant transport pathway for PBBs. cdc.gov
Persistence and Long-Range Environmental Dissemination
The combination of high hydrolytic stability and strong sorption to particulate matter contributes to the high persistence of PBBs in the environment. inchem.orgnist.gov Field studies on soils contaminated with PBBs have shown no significant decline in concentrations over several years, indicating their persistent nature. cdc.govnist.gov
The detection of PBBs in Arctic seal samples provides evidence of wide geographical distribution and suggests that long-range atmospheric transport of this class of compounds occurs. nist.gov Furthermore, the methylated derivative of this compound, 2,2'-diMeO-BB80, has been identified as one of the most abundant brominated compounds in marine mammals from the Pacific Ocean, with concentrations ranging from 12 to 800 ng/g lipid weight. wikipedia.orginchem.org The presence of this derivative in high-trophic-level organisms in a vast ocean basin indicates that the parent compound and its metabolites are persistent, bioaccumulative, and subject to long-range environmental dissemination. wikipedia.orginchem.org
Advanced Analytical Methodologies for Tetrabromo P Biphenyldiol Research
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating Tetrabromo-P-biphenyldiol from complex environmental and biological samples. The choice of technique depends on the sample matrix, the required detection limits, and the specific research question.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Identification and Quantification
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of this compound. However, due to the polar nature of the hydroxyl (-OH) groups, direct analysis can be challenging. Phenolic compounds like this compound often require derivatization to increase their volatility and thermal stability, making them suitable for GC analysis. epa.govresearchgate.net Common derivatization methods include silylation, methylation (e.g., with diazomethane), or acetylation. researchgate.netresearchgate.net
Once derivatized, the compound can be separated from other components on a capillary column, typically with a non-polar or semi-polar stationary phase like a DB-5MS or BR-5MS. plos.orgresearchgate.net The separated compounds then enter the mass spectrometer. In MS/MS, a specific precursor ion of the derivatized this compound is selected and fragmented in a collision cell. Specific product ions are then monitored for quantification, providing a high degree of selectivity and reducing matrix interference. plos.orgnih.govwaters.com This multiple reaction monitoring (MRM) approach is essential for accurate quantification at low levels. plos.orgnih.gov Electron ionization (EI) is a commonly used ionization mode. plos.orgnih.gov
Table 1: Illustrative GC-MS/MS Parameters for Analysis of Derivatized Biphenyls
| Parameter | Setting | Reference |
|---|---|---|
| Gas Chromatograph (GC) | ||
| Column | BR-5MS (15m x 0.25 mm i.d. x 0.25 µm) | plos.org |
| Injection Mode | Pulsed Splitless (250°C) | plos.org |
| Carrier Gas | Helium (1.8 mL/min) | plos.org |
| Oven Program | 90°C (1 min), ramp to 150°C @ 50°C/min, ramp to 310°C @ 8°C/min, hold 3 min | plos.org |
| Mass Spectrometer (MS/MS) | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | plos.org |
| Source Temperature | 250°C | plos.org |
| Transfer Line Temp. | 280°C | plos.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly well-suited for the analysis of polar, non-volatile compounds like this compound, as it typically does not require derivatization. nih.gov This technique is highly sensitive and is the preferred method for trace analysis in aqueous and solid samples like sediment and sludge. nih.govnih.govdphen1.com
Separation is achieved using a reversed-phase column, such as a C18 or a biphenyl (B1667301) stationary phase, with a mobile phase commonly consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netnih.govshimadzu.com Electrospray ionization (ESI) in negative ion mode is highly effective for phenolic compounds, as the hydroxyl groups are readily deprotonated to form a [M-H]⁻ pseudomolecular ion. nih.govdphen1.comacs.org Atmospheric pressure chemical ionization (APCI) is another potential ionization source. researchgate.net The use of tandem mass spectrometry (MS/MS) with MRM allows for highly selective and sensitive detection, making it possible to quantify this compound at ng/g levels or lower in complex matrices. nih.govdphen1.com
Table 2: Typical LC-MS/MS Parameters for Hydroxylated PBB Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Liquid Chromatograph (LC) | ||
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase | Gradient of Water (with 0.1% TFA) and Acetonitrile (with 0.1% TFA) | nih.gov |
| Flow Rate | 0.4 mL/min | shimadzu.com |
| Mass Spectrometer (MS/MS) | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.govdphen1.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For extremely complex samples containing numerous isomers of brominated compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power. researchgate.netresearchgate.net In a GCxGC system, the effluent from a primary analytical column (first dimension, typically non-polar) is collected in fractions by a modulator and then rapidly injected onto a second, shorter column with a different stationary phase (second dimension, typically more polar or shape-selective). unito.it
This orthogonal separation mechanism resolves co-elutions that occur in one-dimensional GC. researchgate.net The result is a highly detailed two-dimensional chromatogram with significantly increased peak capacity and resolution. researchgate.net When coupled with a fast detector like a time-of-flight mass spectrometer (ToF-MS) or a micro-electron capture detector (µECD), GCxGC is an invaluable tool for separating isomers of polybrominated biphenyls and related compounds from interfering matrix components. researchgate.netunito.it This technique is particularly useful for differentiating this compound from other tetrabrominated biphenyl isomers. researchgate.netresearchgate.net
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for the unambiguous structural confirmation of this compound and for understanding its molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including this compound. inchem.org Both ¹H NMR and ¹³C NMR are employed to determine the precise arrangement of atoms. acs.orgresearchgate.net
¹H NMR provides information about the number and chemical environment of hydrogen atoms (protons). The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic and hydroxyl protons can be used to deduce the substitution pattern on the biphenyl core. researchgate.netrsc.org
¹³C NMR provides information on the carbon skeleton of the molecule. acs.org The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, allowing for the unambiguous assignment of the positions of the bromine and hydroxyl substituents on the biphenyl rings. acs.orgresearchgate.net
By analyzing the data from both ¹H and ¹³C NMR experiments, researchers can confirm the "para" position of the hydroxyl groups and the specific locations of the four bromine atoms on the biphenyl structure. core.ac.uk
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" for identification. edinst.comresearchgate.net
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. edinst.com For this compound, characteristic absorption bands would include:
A broad O-H stretching band for the hydroxyl groups.
Aromatic C-H stretching vibrations. amanote.com
C-C stretching vibrations within the aromatic rings. sciensage.info
Strong C-Br stretching vibrations, typically found in the 650–485 cm⁻¹ region. amanote.commdpi.com
Raman Spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). americanpharmaceuticalreview.comspectroscopyonline.com A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy is often particularly sensitive to symmetric vibrations and the C-Br bonds, which may be weak in the IR spectrum. edinst.com The technique is also advantageous for analyzing aqueous samples, as water is a weak Raman scatterer. edinst.com Together, IR and Raman spectra provide a comprehensive vibrational profile that can be used for structural confirmation. photothermal.com
Table 3: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Polybrominated Biphenyls | PBBs |
| Diazomethane | - |
| Tris(perfluoroheptyl)-1,3,5-triazine | - |
| Acetonitrile | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical tool for investigating the electronic structure of molecules like this compound. ijprajournal.com This technique measures the absorption of UV or visible radiation, which corresponds to the excitation of outer electrons from their ground state to a higher energy state. shu.ac.uk In organic molecules, this absorption is typically restricted to functional groups known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uk
The electronic transitions of interest in the context of this compound primarily involve n → π* and π → π* transitions. shu.ac.ukmatanginicollege.ac.in These transitions are associated with the unsaturated biphenyl system and the non-bonding electrons on the bromine and oxygen atoms.
π → π Transitions:* These transitions arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems, such as the aromatic rings in the biphenyl core of this compound. These transitions typically have high molar absorptivities (ε), often in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹. matanginicollege.ac.in
n → π Transitions:* These involve the promotion of an electron from a non-bonding (n) orbital, such as those on the hydroxyl groups and bromine atoms, to a π* antibonding orbital of the aromatic ring. Compared to π → π* transitions, n → π* transitions are generally of lower energy and have significantly lower molar absorptivities, typically between 10 and 100 L mol⁻¹ cm⁻¹. shu.ac.uk
The resulting UV-Vis spectrum presents as a continuous absorption band due to the superposition of vibrational and rotational transitions on the electronic transitions. shu.ac.uk The wavelength of maximum absorption (λmax) and the intensity of the absorption are influenced by several factors, including the solvent polarity. For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.ukuomustansiriyah.edu.iq Conversely, π → π* transitions may exhibit a bathochromic (red) shift to longer wavelengths. uomustansiriyah.edu.iq
Table 1: Typical Electronic Transitions in Aromatic Compounds
| Transition Type | Description | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|
| **π → π*** | Excitation of an electron from a π bonding to a π* antibonding orbital. | 1,000 - 10,000 matanginicollege.ac.in |
| **n → π*** | Excitation of an electron from a non-bonding to a π* antibonding orbital. | 10 - 100 shu.ac.uk |
High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the structural elucidation and isomer differentiation of complex molecules like this compound. One of the major challenges in analyzing brominated compounds is the vast number of possible isomers. nih.gov HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and distinguishing it from other compounds with similar nominal masses. nih.gov
For this compound and its derivatives, HRMS can differentiate between isomers that have the exact same elemental composition by analyzing their fragmentation patterns. nih.gov Techniques such as high-performance liquid chromatography coupled with quadrupole orbitrap mass spectrometry (HPLC-Q-Orbitrap/MS) have been successfully employed for the analysis of tetrabromobisphenol derivatives. nih.gov In-source fragmentation can lead to characteristic patterns, including debromination, ether bond breakage, and the cleavage of inter-benzene ring C-C bonds, which aid in the identification of specific isomers. nih.gov
The high resolving power of instruments like the LTQ-Orbitrap allows for the separation of mass spectral peaks that would otherwise overlap, enabling the differentiation of, for example, diacyl and ether lipids that differ by a single oxygen atom. nih.gov This capability is directly applicable to distinguishing between different brominated biphenyl structures.
Sample Preparation and Extraction Methodologies for Research Matrices
Effective sample preparation is a critical first step for the reliable analysis of this compound in various environmental and biological matrices. The goal is to isolate the analyte of interest from the sample matrix while minimizing contamination and loss. iastate.edu Several extraction techniques are commonly employed, each with its own advantages and limitations.
Liquid-Liquid Extraction (LLE) is a conventional method used for the separation of compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. arcjournals.org For the extraction of phenolic compounds like this compound from aqueous samples, an organic solvent such as ethyl acetate (B1210297) is often used. nih.govnih.gov The efficiency of LLE can be influenced by factors such as the choice of solvent, pH, and the presence of salts. While widely used, LLE can be time-consuming and may require large volumes of organic solvents.
Solid-Phase Extraction (SPE) is a more modern and efficient technique for sample cleanup and preconcentration. arcjournals.orgacs.org It involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. For phenolic compounds, various sorbents can be used, including octadecyl C18, Oasis HLB, and Strata-X. researchgate.net SPE offers several advantages over LLE, including higher recovery rates, reduced solvent consumption, and the potential for automation. acs.org
Table 2: Comparison of LLE and SPE for Phenolic Compound Extraction
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid sorbent |
| Solvent Consumption | High | Low |
| Selectivity | Generally lower | Can be highly selective with specific sorbents |
| Automation Potential | Limited | High |
| Common Application | Extraction from aqueous samples | Cleanup and preconcentration from various matrices |
Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) are advanced extraction techniques that utilize elevated temperatures and pressures to enhance extraction efficiency and reduce extraction times. arcjournals.orgnih.gov
Accelerated Solvent Extraction (ASE) , also known as pressurized liquid extraction, uses solvents at temperatures above their boiling points, while maintaining a liquid state through high pressure. mdpi.com This process accelerates the desorption and solubilization of analytes from solid matrices. mdpi.com ASE has been shown to be effective for the extraction of polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) from soil and fish samples, often yielding results comparable to or better than traditional Soxhlet extraction. nih.gov
Microwave-Assisted Extraction (MAE) employs microwave energy to rapidly heat the solvent and sample, significantly shortening the extraction time, typically to 15-30 minutes. anton-paar.com This technique is efficient, environmentally friendly due to reduced solvent use, and can improve extraction yields. anton-paar.com MAE has been successfully applied to the extraction of organochlorine compounds from fish tissue and phenolic antioxidants from plant materials. mdpi.comnih.gov However, for some thermally labile compounds like higher brominated diphenyl ethers, the conditions for MAE must be carefully optimized to prevent degradation. nih.gov
Table 3: Operating Parameters for ASE and MAE
| Parameter | Accelerated Solvent Extraction (ASE) | Microwave-Assisted Extraction (MAE) |
|---|---|---|
| Temperature | 50–250 °C mdpi.com | Typically up to 120 °C or higher anton-paar.com |
| Pressure | 4–20 MPa mdpi.com | Varies, can be open or closed vessel |
| Extraction Time | 5-10 minutes (static) mdpi.com | 15-30 minutes anton-paar.com |
| Common Solvents | Ethyl acetate, cyclohexane, ethanol (B145695) mdpi.comnih.gov | Hexane, acetone, ethyl acetate-cyclohexane nih.govnih.gov |
Theoretical and Computational Studies of Tetrabromo P Biphenyldiol
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental in elucidating the electronic and molecular intricacies of tetrabromo-p-biphenyldiol. These methods provide a detailed understanding of the molecule's behavior at a subatomic level.
Density Functional Theory (DFT) for Geometry and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the geometric and electronic structure of molecules. nih.gov It is particularly useful for predicting the optimized geometry and reactivity of complex compounds like this compound. nih.gov DFT calculations, such as those performed using the B3LYP functional with a LANL2DZ basis set, can determine the most stable conformation of the molecule by finding the local minima on the potential energy surface. sci-hub.se This involves optimizing the structure to a state with no imaginary frequencies. sci-hub.se
The choice of the functional and basis set is crucial for obtaining accurate results. For instance, GGA functionals are known to provide good geometries and are computationally efficient, often outperforming more expensive hybrid functionals in this regard. nih.gov The reactivity of this compound can be understood by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
Recent studies have utilized DFT to explore the conformational changes and their impact on the electronic properties of biphenyl (B1667301) derivatives. researchgate.net For this compound, the dihedral angle between the two phenyl rings is a critical parameter that influences its electronic behavior. researchgate.net
Below is a table showcasing typical geometric parameters for a biphenyl system, which are foundational for understanding the structure of this compound.
| Parameter | Typical Value |
| C-C bond length (within ring) | ~1.40 Å |
| C-C bond length (inter-ring) | ~1.49 Å |
| C-H bond length | ~1.09 Å |
| C-Br bond length | ~1.91 Å |
| C-O bond length | ~1.36 Å |
| Phenyl ring dihedral angle | ~44° |
Note: These are generalized values and can vary based on the specific computational method and basis set used.
Ab Initio Methods for Electronic Properties
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. aps.org These methods are essential for obtaining a precise description of the electronic properties of molecules like this compound. Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate approximations of the electronic wavefunction and energy.
These calculations can elucidate properties such as electron density distribution, ionization potential, electron affinity, and electrostatic potential. For instance, ab initio calculations can reveal how the bromine and hydroxyl substituents affect the electronic landscape of the biphenyl core. The significant electron-withdrawing nature of the bromine atoms and the electron-donating/proton-donating ability of the hydroxyl groups create a complex electronic environment that governs the molecule's interactions.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. rsc.orguci.eduarxiv.org It is an extension of DFT that allows for the calculation of properties related to electronic transitions, such as absorption and emission spectra. rsc.org TD-DFT is particularly valuable for understanding the photophysical behavior of this compound.
By calculating the excitation energies and oscillator strengths, TD-DFT can predict the molecule's UV-visible absorption spectrum. rsc.org This information is crucial for applications in materials science and photochemistry. The method can also be used to characterize the nature of the excited states, for example, by analyzing the molecular orbitals involved in the electronic transitions. chemrxiv.orgrsc.org This helps in identifying whether an excitation is localized on a specific part of the molecule or involves charge transfer between different regions. chemrxiv.orgrsc.org
However, it's important to be aware of the limitations of standard TD-DFT functionals, which can sometimes inaccurately describe long-range charge-transfer excitations. chemrxiv.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics of this compound. fortunejournals.commdpi.com
MD simulations can be used to construct a free energy landscape as a function of this dihedral angle, identifying the most stable conformations and the energy barriers separating them. nih.govmdpi.com This information is essential for understanding how the molecule's shape influences its interactions with other molecules and its environment.
Structure-Property Relationships based on Computational Models (excluding biological activity)
Computational models are instrumental in establishing quantitative structure-property relationships (QSPR) for molecules like this compound. These models aim to predict the physicochemical properties of a compound based on its molecular structure.
By systematically varying the structure of this compound in silico (e.g., by changing the substitution pattern or the dihedral angle) and calculating the corresponding properties, it is possible to develop predictive models. For example, the relationship between the dihedral angle and the electronic properties, such as the HOMO-LUMO gap and the dipole moment, can be quantified.
These computational studies have shown that the electronic communication between the two phenyl rings is highly dependent on the dihedral angle. nih.gov A more planar conformation allows for better π-conjugation, leading to a smaller HOMO-LUMO gap and altered electronic properties. researchgate.net The steric hindrance from the bulky bromine atoms plays a significant role in determining the preferred dihedral angle. nih.gov
Computational Prediction of Reaction Pathways and Energetics
Computational chemistry provides powerful tools for predicting the reaction pathways and energetics of chemical reactions involving this compound. catalysis.blog By calculating the potential energy surface (PES) for a given reaction, it is possible to identify the reactants, products, intermediates, and transition states. catalysis.blogchemrxiv.org
DFT calculations are commonly used to locate the stationary points on the PES and to calculate their energies. sci-hub.se This allows for the determination of activation energies and reaction enthalpies, which are crucial for understanding the feasibility and kinetics of a reaction. For example, the mechanism of dimerization of bromophenols to form biphenyldiol structures can be elucidated through these methods. sci-hub.se
Techniques like Intrinsic Reaction Coordinate (IRC) analysis can be used to confirm that a calculated transition state correctly connects the reactants and products on the reaction pathway. sci-hub.se These computational predictions are invaluable for designing synthetic routes and understanding the transformation of this compound in various chemical environments. arxiv.orgnih.gov
Applications in Advanced Materials Science and Catalysis Research
Design of Optoelectronic Materials
The rigid and highly functionalizable scaffold of Tetrabromo-P-biphenyldiol makes it an attractive platform for synthesizing novel organic semiconductors for optoelectronic applications. The bromine atoms serve as versatile synthetic handles for introducing electronically active moieties through cross-coupling chemistry.
In OLED research, materials derived from this compound are explored for use in host and charge-transport layers. The core structure provides a foundation for building molecules with properties essential for efficient device operation:
High Triplet Energy (E_T): The biphenyl (B1667301) core, particularly when functionalized, can lead to materials with high triplet energy levels. This is critical for host materials in phosphorescent OLEDs (PhOLEDs), as a high E_T host prevents the quenching of light-emitting triplet excitons from the phosphorescent guest dopant, thereby ensuring high efficiency.
Morphological Stability: The rigidity of the biphenyl unit contributes to a high glass transition temperature (Tg) in the final material. High-Tg materials form stable, amorphous thin films that resist crystallization over time and under thermal stress, enhancing the operational lifetime of the OLED device.
Synthetic Versatility: The four C-Br bonds are ideal sites for Suzuki or Buchwald-Hartwig cross-coupling reactions. This allows for the precise attachment of various functional groups, such as carbazole (B46965) derivatives for hole transport, or electron-deficient units for electron transport, enabling the fine-tuning of the material's electronic and photophysical properties. For example, coupling with carbazole units can produce a high-E_T host material for blue PhOLEDs.
In the field of organic photovoltaics (OPVs), derivatives of this compound are investigated as components of the photoactive layer. It serves as a central building block for synthesizing complex donor or acceptor molecules.
Energy Level Tuning: The electronic properties (HOMO/LUMO energy levels) of a donor or acceptor material are critical for efficient OPV performance. Starting from this compound, chemists can use cross-coupling reactions to attach specific electron-donating or electron-withdrawing groups. This modular approach allows for the systematic tuning of the frontier molecular orbitals to optimize the open-circuit voltage (V_oc) and ensure efficient charge separation at the donor-acceptor interface.
Control of Morphology: The rigid and well-defined geometry of the biphenyl core influences the intermolecular packing in the solid state. By designing molecules based on this scaffold, it is possible to promote favorable film morphologies, such as forming interconnected domains for efficient charge transport to the electrodes, which is essential for achieving a high fill factor (FF) and short-circuit current (J_sc).
| Target Application | Attached Functional Group (via C-Br) | Modified Property | Intended Outcome |
|---|---|---|---|
| OLED Host Material | Carbazole (Hole-transporting) | High Triplet Energy (E_T > 2.8 eV) | Efficiently host blue phosphorescent emitters without energy loss. |
| OPV Donor Material | Thiophene (Electron-rich) | Elevated HOMO Level | Improved light absorption and alignment with acceptor LUMO. |
| OPV Acceptor Material | Diketopyrrolopyrrole (DPP) (Electron-deficient) | Lowered LUMO Level | Enhanced electron acceptance and broader absorption spectrum. |
This compound as a Ligand in Catalytic Systems
Beyond materials science, this compound can be employed as a precursor to sophisticated ligands for metal-based catalysis. After deprotonation of the two hydroxyl groups, it forms a dianionic, bidentate O,O'-chelating ligand.
The key features that define its role as a ligand are:
Steric Hindrance: The four bulky bromine atoms ortho to the hydroxyl groups create a highly crowded environment around the coordinated metal center. This steric bulk can be exploited to control the selectivity of a catalytic reaction, for example, by restricting access to the metal's active site and favoring a specific substrate approach.
Rigid Bite Angle: The biphenyl backbone is conformationally restricted. This rigidity imposes a well-defined and wide bite angle (the O-Metal-O angle), which is a critical parameter in determining the geometry and, consequently, the reactivity and selectivity of the catalytic complex.
Electronic Effects: The electron-withdrawing nature of the bromine atoms modifies the electronic properties of the phenoxide donors, influencing the Lewis acidity of the coordinated metal center.
These ligands can be used to form complexes with various transition metals (e.g., Ti, Zr, Cu) for applications in asymmetric catalysis or polymerization catalysis, such as the ring-opening polymerization of cyclic esters like lactide. The defined steric and electronic environment can influence the stereoselectivity of the polymerization, leading to polymers with controlled microstructures.
| Ligand Feature | Structural Origin | Influence on Catalysis |
|---|---|---|
| Bidentate O,O' Chelation | Two 4,4'-hydroxyl groups | Forms stable six-membered chelate rings with a metal center. |
| Significant Steric Bulk | Four 2,2',6,6'-bromine atoms | Controls substrate access, potentially enhancing enantioselectivity or regioselectivity. |
| Rigid, Wide Bite Angle | [1,1'-biphenyl] backbone | Enforces a specific coordination geometry, influencing catalytic activity and selectivity. |
| Modified Electronics | Electron-withdrawing bromine atoms | Increases the Lewis acidity of the metal center, potentially accelerating the reaction. |
Development of Other Functional Materials (focus on chemical role/properties)
This compound, with its distinct chemical architecture, serves as a valuable building block in the synthesis of specialized functional materials. Its utility stems from the combination of a rigid biphenyl core, reactive hydroxyl functional groups, and the presence of four bromine atoms, each contributing specific properties to the final material.
The primary chemical role of this compound in materials science is as a monomer or a cross-linking agent in the formation of high-performance polymers. The two hydroxyl (-OH) groups on the biphenyl structure are key reaction sites for polymerization. This is analogous to its non-brominated parent compound, 4,4'-biphenol, which is a known intermediate in the manufacture of thermoplastics such as liquid crystalline polymers (LCPs), polyesters, polycarbonates, and polysulfones. chemicalbook.com The biphenyl unit imparts significant thermal stability and rigidity to the polymer backbone. The addition of four bromine atoms to this structure introduces several key properties:
Inherent Flame Retardancy: The high bromine content makes polymers derived from this monomer inherently flame retardant.
Chemical Resistance: The presence of stable carbon-bromine bonds enhances the material's resistance to chemical attack.
Increased Density and Refractive Index: The heavy bromine atoms increase the density and can modify the optical properties of the resulting polymers.
The hydroxyl groups allow this compound to be incorporated into various polymer systems through reactions such as esterification or etherification. For instance, it can be used to create specialty epoxy resins and polycarbonates with enhanced fire safety standards. google.com
Furthermore, the tetrabrominated biphenyl scaffold is a precursor for creating other advanced functional materials, such as complex dyes or electronic materials. While direct applications of this compound in this area are not extensively documented, the reactivity of the carbon-bromine (C-Br) bonds is well-established in organic synthesis. For example, tetrabromo-substituted perylene (B46583) bisimides (PBIs) are crucial intermediates for synthesizing bay-functionalized perylene dyes. acs.org These dyes have applications in solar cells, field-effect transistors, and light-emitting diodes. acs.org The bromine atoms on these aromatic cores can be substituted or used in cross-coupling reactions to build larger, conjugated systems with tailored electronic and optical properties. acs.org This suggests a potential pathway for this compound to be used as a foundational molecule for novel organic electronic materials.
The structural properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2,3,5,6-tetrabromo-4-(4-hydroxyphenyl)phenol | nih.gov |
| Molecular Formula | C₁₂H₆Br₄O₂ | nih.gov |
| Molecular Weight | 501.79 g/mol | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| CAS Number | 58781-88-7 | nih.gov |
Biosynthetic Pathways and Natural Occurrence in Academic Research
Identification of Tetrabromo-P-biphenyldiol as a Natural Product
This compound, specifically identified as 3,3',5,5'-tetrabromo-2,2'-biphenyldiol (also known as bromophene), has been confirmed as a natural product synthesized by marine bacteria. nih.govnih.gov Research has demonstrated its production by marine γ-proteobacteria of the Pseudoalteromonas genus, such as Pseudoalteromonas luteoviolacea 2ta16 and Pseudoalteromonas phenolica O-BC30. nih.gov Further studies have identified another marine bacterium, Marinomonas mediterranea MMB-1, as a producer of this compound. nih.gov While chemically similar polybrominated molecules and their methylated analogs are frequently detected in marine life, the natural origin of many of these compounds was a significant finding, distinguishing them from anthropogenic sources like brominated flame retardants. nih.gov The discovery of 3,3',5,5'-tetrabromo-2,2'-biphenyldiol in bacterial cultures provided direct evidence of its status as a marine natural product. nih.gov
Marine Bacterial Biosynthesis of Halogenated Compounds
The marine environment is a rich source of halogenated, particularly brominated, natural products due to the higher concentration of bromide in seawater compared to terrestrial environments. nih.govudel.edu Marine organisms, including bacteria, algae, and invertebrates, are known to produce thousands of distinct organobromine compounds. nih.gov Bacteria, in particular, have evolved specific enzymatic pathways to incorporate bromine into organic molecules. nih.govescholarship.org While terrestrial bacteria more commonly produce chlorinated metabolites, marine bacteria are the primary source of brominated compounds. udel.edunih.gov
The genetic foundation for the biosynthesis of 3,3',5,5'-tetrabromo-2,2'-biphenyldiol and other related polybrominated aromatic compounds has been traced to a conserved biosynthetic gene cluster (BGC) named the "brominated marine pyrroles/phenols" (bmp) gene locus. nih.gov This gene cluster has been identified in marine bacteria such as Pseudoalteromonas luteoviolacea 2ta16, P. phenolica O-BC30, and Marinomonas mediterranea MMB-1. nih.govdtu.dk
The bmp gene cluster is modular and contains genes encoding all the necessary enzymes for the synthesis and coupling of brominated phenol (B47542) and brominated pyrrole (B145914) precursors. nih.govdtu.dk For example, the production of the brominated phenol units of 3,3',5,5'-tetrabromo-2,2'-biphenyldiol involves the enzyme chorismate lyase (Bmp6). nih.gov The subsequent oxidative coupling of these bromophenol monomers is catalyzed by a cytochrome P450 enzyme (Bmp7). nih.gov
The table below details the genes within the bmp cluster and their putative functions in the biosynthesis of polybrominated compounds.
| Gene | Encoded Protein/Enzyme | Putative Function in Biosynthesis |
| bmp1 | Acyl Carrier Protein (ACP) - Thioesterase (TE) | Thiolation and release of biosynthetic intermediates. dtu.dkrsc.org |
| bmp2 | Flavin-dependent Halogenase (Brominase) | Catalyzes the bromination of the pyrrole precursor. nih.govrsc.org |
| bmp3 | Flavin-dependent Dehydrogenase | Involved in the oxidation of L-proline for pyrrole synthesis. nih.govrsc.org |
| bmp4 | Proline Adenyltransferase | Activates L-proline to initiate pyrrole synthesis. nih.govrsc.org |
| bmp5 | Flavin-dependent Oxygenase (Brominase) | A flavoenzyme that acts as the phenol brominase. nih.govdtu.dk |
| bmp6 | Chorismate Lyase | Involved in the synthesis of the bromophenol precursor, 4-hydroxybenzoic acid (4-HBA). nih.govdtu.dk |
| bmp7 | Cytochrome P450 (CYP450) | Catalyzes the oxidative coupling of bromophenol and bromopyrrole monomers. nih.govdtu.dk |
| bmp8 | Carboxymuconolactone Decarboxylase Homolog | Plays a role in the synthesis of the bromopyrrole monomer. nih.govdtu.dk |
| bmp9 | Ferredoxin | Electron transfer partner for the CYP450 enzyme (Bmp7). nih.govdtu.dk |
| bmp10 | Ferredoxin Reductase | Electron transfer partner for the CYP450 enzyme (Bmp7). nih.govdtu.dk |
This table is based on findings from studies on the bmp gene cluster in Pseudoalteromonas and Marinomonas species. nih.govdtu.dkrsc.org
The key reactions in the biosynthesis of compounds like 3,3',5,5'-tetrabromo-2,2'-biphenyldiol are the halogenation steps, which are catalyzed by specific enzymes called halogenases. escholarship.org In marine bacteria, these are typically FADH₂-dependent halogenases. nih.gov These enzymes represent a two-component system, consisting of a flavin reductase that supplies the required FADH₂, and the halogenase itself, which catalyzes the incorporation of bromide. nih.gov
The mechanism of these flavin-dependent brominases, such as Bmp2 and Bmp5 from the bmp pathway, involves the formation of a highly reactive hypobromous acid (HOBr) intermediate from bromide and oxygen. nih.govnih.gov This intermediate then acts as an electrophile, attacking the electron-rich aromatic rings of the precursors (phenolic or pyrrolic compounds) to form the carbon-bromine bond. nih.gov The enzyme provides a binding site that orients the substrate for specific and controlled bromination. escholarship.org Research into the Bmp5 enzyme revealed a previously unknown type of decarboxylative-halogenation enzymology. nih.gov This highlights the diverse strategies that have evolved in marine bacteria for the synthesis of halogenated natural products. escholarship.org
Ecological Roles and Interactions in Natural Systems (non-toxicological/safety)
Halogenated secondary metabolites produced by marine organisms are believed to play significant roles in their ecological interactions. escholarship.orgnih.gov While the specific ecological function of 3,3',5,5'-tetrabromo-2,2'-biphenyldiol is not extensively detailed, the broader class of brominated compounds produced by marine bacteria often serves in chemical defense. nih.gov These molecules can deter predators, prevent microbial fouling, or inhibit the growth of competing organisms.
A notable ecological role has been identified for tetrabromopyrrole (B1229813) (TBP), a related compound produced by the same bmp biosynthetic pathway in Pseudoalteromonas bacteria. researchgate.net TBP has been shown to be a crucial chemical cue that induces the settlement and metamorphosis of coral larvae, such as the stony coral Porites astreoides. researchgate.netnih.gov The production of TBP is highest when the bacteria are in a stationary or biofilm growth phase, suggesting that these bacterial biofilms on marine surfaces provide the necessary signal for coral larvae to transition to their sessile, adult form. nih.gov This interaction is a clear example of how a bacterial secondary metabolite directly influences the life cycle of another marine organism, highlighting the importance of these compounds in mediating complex ecological relationships. nih.gov
Future Research Directions and Emerging Paradigms for Tetrabromo P Biphenyldiol
Advancements in Green Synthetic Chemistry
The pursuit of environmentally benign chemical processes has led to the emergence of green chemistry, a field dedicated to designing products and processes that minimize the use and generation of hazardous substances. Future research into the synthesis of Tetrabromo-P-biphenyldiol is anticipated to align with these principles, focusing on several key areas of advancement.
One promising direction is the development of catalytic methods that offer higher atom economy and reduce waste. Traditional bromination processes often rely on stoichiometric amounts of bromine, leading to the formation of hydrobromic acid as a byproduct. Future synthetic strategies could explore the use of novel catalysts, such as zeolites or mixed metal oxides, to facilitate more efficient and selective bromination of the p-biphenyldiol precursor. These catalysts could potentially be recycled, further enhancing the sustainability of the process.
Another area of focus is the use of greener solvent systems. Conventional organic solvents are often volatile and can have significant environmental and health impacts. Research into the use of alternative solvents, such as supercritical fluids (e.g., carbon dioxide), ionic liquids, or even water-based systems, for the synthesis of this compound could drastically reduce the environmental footprint of its production.
Furthermore, advancements in flow chemistry offer opportunities for safer and more efficient synthesis. Continuous flow reactors can provide better control over reaction parameters, leading to higher yields and purity, while also minimizing the risks associated with handling hazardous reagents on a large scale. The integration of real-time analytical techniques into flow systems could enable rapid process optimization and quality control.
| Green Chemistry Principle | Application in this compound Synthesis |
| Catalysis | Development of recyclable catalysts for selective bromination. |
| Alternative Solvents | Exploration of supercritical CO2, ionic liquids, or aqueous media. |
| Process Intensification | Utilization of continuous flow reactors for enhanced safety and efficiency. |
| Renewable Feedstocks | Investigation of bio-based routes to the biphenyl (B1667301) backbone. |
Development of Sustainable Material Science Applications
The unique properties of brominated compounds, such as their flame retardancy and thermal stability, have made them valuable in a range of material applications. However, concerns over the environmental persistence and potential toxicity of some brominated flame retardants have spurred research into more sustainable alternatives. Future investigations into this compound will likely focus on its potential as a component in sustainable materials.
One area of exploration is the incorporation of this compound into polymer backbones to create inherently flame-retardant materials. ox.ac.uk By chemically bonding the flame retardant to the polymer, the potential for leaching is significantly reduced compared to additive flame retardants. Research could focus on developing polymerization methods that efficiently incorporate this diol into various polymers, such as polyesters, polycarbonates, and epoxy resins. The resulting materials could find applications in electronics, construction, and transportation, where fire safety is paramount. typepad.com
Another avenue of research is the development of recyclable or biodegradable polymers containing this compound. ox.ac.uk The diol structure could be designed to act as a point of controlled degradation, allowing for the breakdown of the polymer under specific conditions and facilitating the recovery of valuable monomers or the benign degradation of the material at the end of its life cycle. ox.ac.uk
Furthermore, the potential for this compound to be used in high-performance composites and coatings could be investigated. Its rigid biphenyl structure and the presence of bromine atoms could enhance the thermal and chemical resistance of materials, making them suitable for demanding applications in aerospace and industrial settings. The focus of such research would be on ensuring the long-term stability and environmental compatibility of these materials.
| Potential Application | Research Focus |
| Inherently Flame-Retardant Polymers | Covalent incorporation into polymer backbones to prevent leaching. |
| Recyclable/Biodegradable Materials | Design of polymers with controlled degradation pathways. |
| High-Performance Composites | Enhancement of thermal and chemical resistance in advanced materials. |
| Sustainable Coatings | Development of durable and environmentally friendly surface treatments. |
Refinement of Abiotic Environmental Fate Modeling
Understanding the environmental fate of this compound is critical for assessing its potential risks. Abiotic degradation processes, such as photolysis, hydrolysis, and oxidation, play a significant role in the transformation of chemical compounds in the environment. Future research will likely focus on refining models that predict the abiotic environmental fate of this compound. researchgate.net
One key area for refinement is the accurate determination of the compound's physicochemical properties, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow). These parameters are fundamental inputs for environmental fate models. researchgate.net Experimental and computational methods can be employed to obtain more precise values for this compound, leading to more reliable model predictions.
Advanced environmental fate models, such as multimedia fugacity models, can be used to simulate the partitioning and transport of this compound between different environmental compartments, including air, water, soil, and sediment. nih.gov Future research could focus on parameterizing these models specifically for this compound, taking into account its unique chemical structure and properties. This would allow for a more accurate assessment of its potential for long-range transport and accumulation in various environmental sinks. researchgate.net
Furthermore, the investigation of its abiotic degradation pathways and the identification of its transformation products are crucial for a comprehensive environmental risk assessment. Laboratory studies under controlled conditions, simulating different environmental compartments, can provide valuable data on the rates and mechanisms of its degradation. This information can then be incorporated into environmental fate models to improve their predictive power. nih.gov
| Modeling Aspect | Research Direction |
| Physicochemical Properties | Precise experimental and computational determination of key parameters. |
| Multimedia Fate Modeling | Specific parameterization of fugacity models for this compound. nih.gov |
| Degradation Pathways | Elucidation of abiotic transformation processes and identification of byproducts. |
| Model Validation | Comparison of model predictions with environmental monitoring data. |
Integration of Advanced Analytical and Computational Approaches
The detection and quantification of this compound in various matrices, as well as the understanding of its molecular properties, rely on the integration of advanced analytical and computational techniques. Future research in this area will be instrumental in supporting both environmental monitoring and material science applications.
In the realm of analytical chemistry, the development of highly sensitive and selective methods for the detection of this compound is paramount. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) can be further optimized for the analysis of this compound in complex environmental and biological samples. The use of high-resolution mass spectrometry can aid in the unambiguous identification of the compound and its transformation products.
Computational chemistry offers powerful tools for investigating the structure, properties, and reactivity of this compound at the molecular level. nih.gov Quantum chemical calculations, such as density functional theory (DFT), can be used to predict its spectroscopic properties, thermodynamic stability, and reaction mechanisms. researchgate.net These computational insights can complement experimental findings and guide the design of new synthetic routes and materials.
Molecular modeling and simulation techniques can be employed to study the interactions of this compound with other molecules and materials. For instance, molecular dynamics simulations can provide insights into how the compound incorporates into polymer matrices and affects their physical properties. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the environmental fate and potential biological activity of Tetrabro-P-biphenyldiol based on its molecular structure. qsardb.org
| Approach | Application for this compound |
| Advanced Analytical Techniques | Development of sensitive HPLC-MS and GC-MS methods for trace analysis. |
| Computational Chemistry | Use of DFT to predict molecular properties and reactivity. nih.gov |
| Molecular Modeling | Simulation of interactions with polymers and biological macromolecules. |
| QSAR Modeling | Prediction of environmental fate and potential bioactivity. qsardb.org |
Q & A
Basic: What analytical methodologies are recommended for detecting and quantifying Tetrabromo-ppp-biphenyldiol in environmental samples?
Answer:
To detect and quantify Tetrabromo--biphenyldiol in environmental matrices (e.g., water, sediment), use a combination of extraction and chromatographic techniques:
- Extraction: Solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction using non-polar solvents (e.g., hexane) to isolate the compound from complex matrices.
- Analysis: Employ gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for high sensitivity to brominated compounds. For thermally unstable derivatives, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is preferred .
- Calibration: Use isotopically labeled internal standards (e.g., -labeled analogs) to correct for matrix effects and recovery variability .
Basic: What protocols ensure the synthesis of high-purity Tetrabromo-ppp-biphenyldiol derivatives for analytical reference standards?
Answer:
Synthesis of derivatives (e.g., methoxylated or esterified forms) requires:
- Bromination Control: Optimize reaction conditions (temperature, solvent polarity, and stoichiometry of brominating agents like Br/FeBr) to avoid over-bromination.
- Purification: Use column chromatography with silica gel or preparative HPLC to isolate target compounds. Confirm purity () via melting point analysis, nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .
- Stability Testing: Store derivatives in amber vials under inert gas (argon) at to prevent degradation .
Advanced: How can contradictions in toxicity data for Tetrabromo-ppp-biphenyldiol across different experimental models be systematically resolved?
Answer:
Contradictions often arise from variations in exposure routes, species sensitivity, or endpoints. Address these by:
- Meta-Analysis: Apply PRISMA guidelines to aggregate data from in vitro (e.g., hepatocyte assays) and in vivo (rodent models) studies. Weight results by study quality (e.g., sample size, blinding) .
- Dose-Response Reconciliation: Use benchmark dose modeling (BMD) to harmonize disparate dosing regimens. Cross-validate findings with computational toxicology tools (e.g., QSAR models) .
- Confounder Adjustment: Control for variables like metabolic enzyme activity (e.g., CYP450 isoforms) in cross-species comparisons .
Advanced: What methodological considerations are critical for assessing the environmental persistence of Tetrabromo-ppp-biphenyldiol in longitudinal studies?
Answer:
Design longitudinal studies with:
- Fugacity Modeling: Predict partitioning into air, water, soil, and biota using physicochemical properties (log , Henry’s law constant) .
- Field Monitoring: Deploy passive samplers (e.g., POCIS) in water bodies and measure biota-sediment accumulation factors (BSAFs) in benthic organisms .
- Degradation Kinetics: Evaluate photolytic and microbial degradation rates under simulated environmental conditions (e.g., UV exposure, soil microcosms) .
Advanced: How can researchers elucidate the metabolic pathways of Tetrabromo-ppp-biphenyldiol in aquatic organisms?
Answer:
- In Vivo Exposure: Expose model organisms (e.g., zebrafish or Daphnia magna) to sublethal doses and collect tissues at timed intervals for metabolomic profiling .
- Metabolite Identification: Use LC-Orbitrap-MS to detect phase I (hydroxylation, debromination) and phase II (glutathione conjugation) metabolites. Compare fragmentation patterns with spectral libraries .
- Enzyme Inhibition Assays: Apply cytochrome P450 inhibitors (e.g., ketoconazole) to isolate specific metabolic pathways .
Advanced: What strategies mitigate interference from co-occurring brominated compounds in analytical workflows?
Answer:
- Chromatographic Separation: Use ultra-performance liquid chromatography (UPLC) with a phenyl-hexyl column to resolve structural analogs (e.g., tetrabromobisphenol A) .
- Selective Detection: Employ MS/MS with multiple reaction monitoring (MRM) transitions unique to Tetrabromo--biphenyldiol (e.g., m/z 485 → 79 for Br) .
- Sample Cleanup: Implement matrix solid-phase dispersion (MSPD) with Florisil to remove lipids and other interferents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
